molecular formula C12H13NO B1453560 N-(3-ethynylphenyl)-2-methylpropanamide CAS No. 1219481-71-6

N-(3-ethynylphenyl)-2-methylpropanamide

Cat. No.: B1453560
CAS No.: 1219481-71-6
M. Wt: 187.24 g/mol
InChI Key: ZTAYNVBUOJPZHD-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-methylpropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety. The presence of the ethynyl group imparts significant reactivity to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

N-(3-ethynylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-4-10-6-5-7-11(8-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAYNVBUOJPZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-2-methylpropanamide typically involves the coupling of 3-ethynylaniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Dissolve 3-ethynylaniline in an appropriate solvent such as dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add 2-methylpropanoyl chloride to the reaction mixture while maintaining the temperature at around 0°C to 5°C.

    Step 4: Allow the reaction to proceed at room temperature for several hours.

    Step 5: Quench the reaction with water and extract the product using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-ethynylphenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine: Known for its use as an epidermal growth factor receptor (EGFR) inhibitor.

    N-(3-ethynylphenyl)-3-fluorobenzamide: Studied for its potential anticancer properties.

Uniqueness

N-(3-ethynylphenyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the ethynyl group enhances its ability to participate in various chemical reactions, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

N-(3-ethynylphenyl)-2-methylpropanamide, also known as Erlotinib, is a compound of significant interest in biochemical and pharmacological research. Its unique structural features, particularly the ethynyl group attached to a phenyl ring and the 2-methylpropanamide moiety, contribute to its biological activity, particularly as an epidermal growth factor receptor (EGFR) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily as a receptor tyrosine kinase inhibitor , specifically targeting the EGFR . The inhibition of EGFR disrupts several downstream signaling pathways, including:

  • PI3K/Akt pathway : Involved in cell survival and growth.
  • MAPK pathway : Plays a role in cell proliferation and differentiation.

This inhibition leads to reduced tumor cell proliferation and increased apoptosis, making it a crucial agent in cancer therapy.

Pharmacokinetics

  • Bioavailability : Approximately 59% when taken orally.
  • Metabolism : Primarily metabolized by the cytochrome P450 enzyme CYP3A4, which is critical for its biotransformation and elimination from the body.

Cellular Effects

The compound's interaction with EGFR results in:

  • Inhibition of EGFR phosphorylation.
  • Altered gene expression related to cell growth and survival.
  • Induction of apoptosis in cancer cells.

Dosage Effects

Research indicates that this compound exhibits dose-dependent effects on EGFR signaling and tumor growth in animal models. Higher doses correlate with more significant inhibition of tumor progression.

Case Studies

  • Cancer Treatment : A study involving non-small cell lung cancer (NSCLC) patients demonstrated that Erlotinib significantly improved progression-free survival compared to standard chemotherapy. The study highlighted the importance of EGFR mutations in predicting treatment efficacy.
  • Combination Therapy : Research has shown that combining this compound with other agents enhances its anti-tumor effects. For example, pairing it with anti-angiogenic drugs has resulted in improved outcomes in preclinical models.

Summary of Findings Table

StudyFocusKey Findings
Study 1NSCLC PatientsImproved progression-free survival with EGFR mutations present.
Study 2Combination TherapyEnhanced anti-tumor effects when used with anti-angiogenic agents.
Study 3PharmacokineticsMetabolized by CYP3A4; bioavailability at 59%.

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Chemistry : Used as an intermediate in organic synthesis for complex molecules.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored for its role in drug development targeting specific enzymes or receptors.
  • Industry : Employed in producing specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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